(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester
Description
(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl substituent at the 4-position, and an ethyl ester at the 2-carboxylic acid position. The Boc group serves to protect the amine functionality during synthetic processes, making this compound a valuable intermediate in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4S)-4-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPQWBHHNZWJOD-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-4-methylproline.
Protection: The amino group of (S)-4-methylproline is protected using a tert-butoxycarbonyl (Boc) group.
Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester.
The reaction conditions often involve the use of reagents like di-tert-butyl dicarbonate (Boc2O) for protection and ethanol in the presence of a catalyst for esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Produces (2S,4S)-4-methylpyrrolidine-2-carboxylic acid.
Deprotection: Yields (2S,4S)-4-methylpyrrolidine-2-carboxylic acid ethyl ester without the Boc group.
Substitution: Results in derivatives with different functional groups replacing the ester or Boc group.
Scientific Research Applications
(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester depends on its application. In pharmaceutical contexts, it often acts as a prodrug or intermediate, undergoing metabolic transformations to produce active compounds. The molecular targets and pathways involved vary based on the specific drug or compound being synthesized .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Their Implications
The following table summarizes critical differences between the target compound and its analogs:
Detailed Analysis of Analog Properties
Steric and Electronic Effects
- Methyl vs. Benzyl Substitution : The 4-methyl group in the target compound minimizes steric hindrance compared to the 4-benzyl analog , making the former more suitable for reactions requiring moderate steric environments.
- 5-Oxo Group : The presence of a 5-oxo group in analogs (e.g., CAS 553679-44-0) introduces electron-withdrawing effects, increasing reactivity toward nucleophilic attacks .
Solubility and Lipophilicity
Crystallographic Insights
- The crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid (orthorhombic P2₁2₁2₁) reveals hydrogen-bonded helical chains, underscoring the importance of stereochemistry in solid-state packing .
Biological Activity
(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester is a chiral compound widely utilized in organic synthesis and medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, contribute to its biological activity and versatility as a building block for various pharmaceuticals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.
- Chemical Formula : C13H23NO4
- CAS Number : 165273-03-0
- Molecular Weight : 255.33 g/mol
The biological activity of this compound primarily arises from its role as a precursor in the synthesis of biologically active compounds. The compound can undergo several chemical reactions:
- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
- Deprotection : The Boc group can be removed under acidic conditions to produce the free amine.
- Substitution Reactions : The compound can engage in nucleophilic substitution reactions, facilitating the introduction of various functional groups.
These transformations allow the compound to serve as an intermediate in synthesizing pharmaceuticals targeting specific biological pathways or receptors.
1. Medicinal Chemistry
This compound is utilized in developing drugs that modulate neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives of pyrrolidine compounds can act as selective agonists or antagonists for various nAChR subtypes, which are implicated in conditions such as Alzheimer's disease and nicotine addiction .
2. Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. For instance, studies have reported that pyrrolidine-based compounds can inhibit critical enzymes involved in metabolic pathways, offering therapeutic avenues for metabolic disorders .
Table 1: Summary of Biological Activities
Synthesis and Production Methods
The synthesis of this compound typically involves:
- Starting Material : Using (S)-4-methylproline.
- Protection : Boc protection of the amino group.
- Esterification : Reaction with ethanol to form the ethyl ester.
These methods are optimized for high yield and purity, employing techniques such as continuous flow reactors in industrial settings .
Comparison with Similar Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| (2S,4S)-4-methylproline | Structure | Lacks Boc protecting group; serves as a direct precursor. |
| (2S,4S)-4-hydroxyproline | Structure | Contains hydroxyl group; different reactivity profile. |
| (2S,4S)-methylprolinol | Structure | Different functional groups; used in similar synthetic routes. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester?
- Methodology : The synthesis typically begins with chiral pyrrolidine precursors. For example, L-proline derivatives can be Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The ethyl ester is introduced via esterification with ethyl chloroformate under anhydrous conditions. Key steps include:
- Cyclization of proline derivatives to form the pyrrolidine core.
- Stereoselective introduction of the 4-methyl group using alkylation or asymmetric catalysis.
- Reaction conditions (e.g., dichloromethane as a solvent, 0–25°C, 12–24 hrs) are critical to maintain stereochemical integrity .
Q. How can the Boc-protecting group be selectively removed without degrading the ester moiety?
- Methodology : The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) at 0–25°C. The ethyl ester remains stable due to its lower sensitivity to mild acids. Post-deprotection, neutralization with a weak base (e.g., NaHCO₃) ensures recovery of the free amine intermediate .
Q. What purification techniques are recommended for isolating high-purity samples of this compound?
- Methodology :
- Chromatography : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (20–50%) to resolve stereoisomers.
- Crystallization : Recrystallize from ethanol/water mixtures to enhance enantiomeric purity (>99% ee).
- Analytical validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity .
Advanced Research Questions
Q. How does the stereochemistry at C2 and C4 positions influence reactivity in cross-coupling reactions?
- Analysis : The (2S,4S) configuration creates a rigid, sterically hindered environment. For example:
- Nucleophilic Substitution : The 4-methyl group impedes axial attack, favoring equatorial transition states.
- Catalytic Hydrogenation : Stereochemistry directs hydrogen adsorption on Pd/C, yielding diastereoselective reductions (dr > 10:1).
- Data from analogous pyrrolidine derivatives show 20–30% yield differences between (2S,4S) and (2R,4R) isomers in Suzuki-Miyaura couplings .
Q. What strategies mitigate racemization during ester hydrolysis under basic conditions?
- Methodology :
- Low-Temperature Saponification : Use NaOH/MeOH at –20°C to minimize base-induced epimerization.
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave esters without disturbing chiral centers (ee retention >98%).
- Contrasting studies note that traditional reflux with KOH leads to 5–10% racemization, while enzymatic methods preserve configuration .
Q. How can this compound serve as a precursor for bioactive pyrrolidine derivatives?
- Applications :
- Peptidomimetics : The Boc-protected amine and ethyl ester enable coupling to amino acids (e.g., via EDC/HOBt).
- Kinase Inhibitors : Functionalization at C4 with aryl groups (via Ullmann coupling) enhances binding to ATP pockets (IC₅₀ < 100 nM in some analogs).
- Neuroprotective Agents : Derivatives with hydroxyl or fluorinated substituents show improved blood-brain barrier penetration in rodent models .
Q. What analytical methods resolve contradictions in reported melting points or spectral data?
- Troubleshooting :
- DSC/TGA : Differential scanning calorimetry identifies polymorphic forms (∆H fusion varies by 5–10 kJ/mol between crystalline phases).
- 2D-NMR : NOESY correlations confirm spatial proximity of the 4-methyl and Boc groups, resolving misassignments in older literature.
- Conflicting IR carbonyl stretches (1720 vs. 1740 cm⁻¹) arise from solvent polarity effects during measurement .
Key Considerations for Researchers
- Stereochemical Validation : Always confirm configuration via X-ray crystallography or advanced NMR before mechanistic studies.
- Scale-Up Challenges : Continuous flow systems improve yield in Boc deprotection steps (85% vs. 70% batch) .
- Toxicity Profile : While not FDA-approved, in vitro assays show low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
